![molecular formula C15H17N3O4S B2978603 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034497-79-3](/img/structure/B2978603.png)
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
The compound “2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a methoxyphenyl group and a sulfonyl group .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom. This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a common structure in many biologically active compounds .Scientific Research Applications
Electrophilic Amination and Synthesis of Zwitterionic Compounds
Research has demonstrated the electrophilic amination of pyrimidine-2-thiones, leading to the synthesis of zwitterionic 2-aminothiopyrimidinium-N-ylides, pyrimidine-2-ones, and bicyclic pyrimidinium compounds. These reactions showcase the chemical versatility of pyrimidine derivatives in synthesizing complex structures with potential biological activities (Riemer et al., 1993).
Structural and Conformational Studies
Another study focused on the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound related to the chemical class . The analysis provided insights into the compound's molecular geometry and potential interactions, which are crucial for designing drugs with specific biological targets (Banerjee et al., 2002).
Hydrogen-bonded Structures in Solvates
The study of different hydrogen-bonded structures in isomeric solvates of pyrimidine derivatives revealed the impact of molecular conformation on the compound's physical properties and potential reactivity. Such insights are valuable for designing molecules with tailored pharmacokinetic properties (Rodríguez et al., 2009).
Catalyzed Cross-Coupling Reactions
Pyrimidin-2-yl sulfonates have been used in Pd(II)-catalyzed Suzuki and Sonogashira cross-coupling reactions, providing an efficient route to C2-functionalized pyrimidines and pyridines. This chemical methodology highlights the utility of pyrimidine derivatives in synthesizing diverse molecular architectures for pharmaceutical development (Quan et al., 2013).
Chemoselective Synthesis
Novel pyrrole-substituted pyrido[2,3-d]pyrimidines have been synthesized using an efficient nanocatalyst, showcasing the chemoselective synthesis capabilities of pyrimidine derivatives. The antibacterial activity of these compounds highlights their potential in developing new antimicrobial agents (Jahanshahi et al., 2018).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to create bioactive molecules with target selectivity .
Biochemical Pathways
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with various biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine may also be influenced by the reaction conditions.
properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-21-12-4-2-5-14(10-12)23(19,20)18-9-6-13(11-18)22-15-16-7-3-8-17-15/h2-5,7-8,10,13H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPUDYFKUGURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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